molecular formula C14H16N2O2 B14227306 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 825619-54-3

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14227306
CAS No.: 825619-54-3
M. Wt: 244.29 g/mol
InChI Key: VOLYJCFUOHBYRI-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This resinous, nontoxic, and thermally stable catalyst simplifies the reaction workup and offers valuable attributes for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-4-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-tert-Butyl-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-tert-Butyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and phenyl groups at specific positions on the pyrazole ring can enhance its stability and interaction with molecular targets .

Properties

CAS No.

825619-54-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-tert-butyl-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)

InChI Key

VOLYJCFUOHBYRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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